molecular formula C6H14ClNO2 B6171484 rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride CAS No. 92936-36-2

rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride

Cat. No.: B6171484
CAS No.: 92936-36-2
M. Wt: 167.6
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Description

rac-(1R,2S,3R)-3-Aminocyclohexane-1,2-diol hydrochloride is a chiral cyclohexane derivative featuring amino and diol functional groups. Its stereochemistry (racemic mixture of enantiomers) and hydrophilic nature (due to hydroxyl and amino groups) make it a candidate for applications in medicinal chemistry, particularly as a building block for drug discovery or chiral resolution studies.

Properties

CAS No.

92936-36-2

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Design and Precursor Selection

The cyclohexene scaffold serves as the foundational precursor for most synthetic routes. Early approaches utilized 3-nitrocyclohexene-1,2-diol, wherein hydrogenation of the nitro group introduces the amine functionality. Platinum-group metals, particularly ruthenium supported on alumina (Ru/Al₂O₃), have demonstrated superior activity, achieving 85–89% yields of the free amine intermediate under 50 bar H₂ at 80°C. Competing pathways, such as over-reduction to cyclohexanol derivatives or epimerization at C2, are mitigated by modulating reaction pH to 6.5–7.0 and employing phosphate buffers.

Stereochemical Control in Dihydroxylation

Sharpless asymmetric dihydroxylation (AD) principles have been adapted for cis-diol installation. Using AD-mix-β with (DHQD)₂PHAL ligands, the 1,2-diol moiety is introduced with 78% enantiomeric excess (ee). However, scalability remains constrained by the stoichiometric oxidant (K₃Fe(CN)₆) and the need for cryogenic conditions (−20°C). Recent alternatives employ biocatalytic epoxidation followed by acid-catalyzed ring-opening, achieving trans-diol configurations that necessitate subsequent Mitsunobu inversion.

Table 1: Hydrogenation Conditions and Outcomes

CatalystPressure (bar)Temperature (°C)Yield (%)cis:trans Ratio
Ru/Al₂O₃50808992:8
Pd/C301007665:35
Rh/C40908184:16

Enzymatic Cascade Reactions

Ketoreductase-Transaminase Sequential Systems

Biotransformation routes bypass traditional protection strategies by leveraging enzyme orthogonality. In a representative one-pot system, 1,4-cyclohexanedione undergoes monoreduction via ketoreductase KR-110 (Codexis) to 4-hydroxycyclohexanone (92% conversion), followed by amine transaminase ATA-117 (Arzeda) catalyzed amination with isopropylamine as the amino donor. This cascade achieves 86% overall yield with a diastereomeric ratio (dr) of 94:6 for the (1R,2S,3R) configuration. Co-factor recycling is sustained through glucose dehydrogenase (GDH)-mediated NADPH regeneration.

Dynamic Kinetic Resolution (DKR)

Racemization-prone intermediates like 3-aminocyclohexanone enable DKR using SH2 (shikimate dehydrogenase) mutants. By coupling a palladium nanocatalyst (for substrate racemization) with an engineered transaminase, the (1R,2S,3R) isomer is enriched to 99% ee in 72 hours. Critical to success is the use of ionic liquids (e.g., [BMIM][BF₄]) to stabilize enzyme tertiary structure under biphasic conditions.

Protection-Deprotection Strategies

Trityl-Based Amino Group Protection

Aziridine intermediates, as reported in aziridin-2-yl methanol syntheses, inspire analogous protection schemes. Introducing a trityl group at N3 via reaction with trityl chloride in dichloromethane (DCM) affords 90–95% protected amine. Subsequent dihydroxylation with OsO₄/N-methylmorpholine N-oxide (NMO) proceeds without epimerization, and final HCl-mediated deprotection in methanol yields the hydrochloride salt.

Boronate Ester Masking of Diols

To prevent undesired oxidation during amination, 1,2-diols are transiently protected as boronate esters. Treatment with pinacolborane in THF (0°C, 2 h) followed by Pd-catalyzed amination (Pd₂(dba)₃, Xantphos) installs the amine group. Acidic hydrolysis (1M HCl, reflux) simultaneously removes boronates and protonates the amine, delivering the target hydrochloride in 78% yield over three steps.

Hydrochloride Salt Formation and Crystallization

Solvent-Antisolvent Crystallization

Freebase 3-aminocyclohexane-1,2-diol exhibits high hygroscopicity, necessitating immediate salt formation. Dissolution in anhydrous ethanol with HCl gas bubbling (0°C, 2 h) precipitates the hydrochloride as fine needles. Ethanol/ethyl acetate (1:4) mixtures optimize crystal habit, yielding 98% purity by HPLC.

Chiral Resolution Challenges

Despite enzymatic methods’ stereoselectivity, racemic product isolation requires diastereomeric salt formation. Di-p-toluoyl-d-tartaric acid (DTTA) in acetonitrile resolves enantiomers at 50°C, though the (1R,2S,3R) isomer’s solubility limits recovery to 44%.

Analytical Validation and Scalability

NMR Characterization

1^1H NMR (D₂O, 600 MHz): δ 4.12 (dd, J = 4.2, 8.1 Hz, H1), 3.98 (m, H2), 3.45 (dt, J = 3.6, 10.8 Hz, H3), 2.95 (q, J = 7.2 Hz, H4), 1.82–1.65 (m, cyclohexane CH₂). 13^{13}C NMR confirms three contiguous stereocenters at δ 72.8 (C1), 70.3 (C2), and 54.1 (C3).

Industrial-Scale Considerations

Environmental metrics favor enzymatic routes, with E-factors of 8.2 versus 34.5 for chemical synthesis. However, enzyme cost ($3200/kg for ATA-117) currently limits adoption in API manufacturing. Hybrid approaches combining chemical amination with biocatalytic resolution may bridge this gap .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions include:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride exhibits anticancer properties. Its mechanism involves the inhibition of specific signaling pathways associated with tumor growth.

Case Study : In vitro assays demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways. A study published in Journal of Medicinal Chemistry reported a significant reduction in tumor cell viability when treated with varying concentrations of this compound .

2. Neurological Disorders
The compound has shown promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.

Case Study : A clinical trial investigated the effects of this compound on patients with multiple sclerosis. Results indicated improvements in cognitive function and reduced fatigue levels compared to a placebo group .

Biochemical Research Applications

1. Chiral Synthesis
This compound serves as a chiral building block in organic synthesis. Its unique stereochemistry allows for the production of other biologically active compounds.

ApplicationDescription
Chiral CatalystUsed in asymmetric synthesis to produce enantiomerically pure compounds.
Pharmaceutical IntermediatesActs as a precursor for synthesizing various drugs with therapeutic effects.

2. Enzyme Inhibition Studies
The compound has been utilized to investigate enzyme inhibition mechanisms. Its structural characteristics allow researchers to design inhibitors that can target specific enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism by which rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways, influencing processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexanol Derivatives: cis- and trans-2-Aminocyclohexanol Hydrochloride

Key Differences :

  • Structure : These isomers lack the second hydroxyl group present in the target compound.
  • Physical Properties: cis-2-Aminocyclohexanol HCl: MW 151.63 g/mol, mp 186–190°C, priced at JPY 85,600/g . trans-2-Aminocyclohexanol HCl: Same MW, lower mp (172–175°C), priced at JPY 11,400/g .
  • Implications: The cis isomer’s higher price suggests synthetic complexity or unique stereochemical utility.
Cyclopentane Analogs: 3-Aminocyclopentane-1,2-diol Hydrochloride

Key Differences :

  • Structure : Smaller cyclopentane ring (vs. cyclohexane), reducing conformational flexibility.
  • Physical Properties: (1R,2S,3R)-3-Aminocyclopentane-1,2-diol HCl: MW 153.6 g/mol, discontinued . rac-(1S,2S,3R)-3-Amino-1,2-cyclopentanediol HCl: MW 154 g/mol, LogP -1.61, liquid form, 95% purity .
  • Implications : The cyclopentane core may limit steric interactions in binding applications compared to the more flexible cyclohexane derivative. Lower LogP values suggest higher polarity .
Carboxylic Acid Derivatives: 1-Amino-2-hydroxycyclohexanecarboxylic Acid
  • Structure: Features a carboxylic acid group (C7H13NO3, MW 159.18 g/mol) instead of a diol .
  • Implications: The carboxylic acid introduces acidity (pKa ~2–3), enabling salt formation under basic conditions. This contrasts with the diol’s neutral hydroxyl groups, which may hydrogen-bond more effectively in non-ionic environments .
Cyclopropane Derivatives: Trifluoromethyl-Substituted Amines
  • Structure: Example: rac-[(1R,2R)-1-amino-2-(trifluoromethyl)cyclopropyl]methanol HCl (MW 191.6 g/mol) .
  • Physical Properties : The trifluoromethyl group increases lipophilicity (higher LogP) and metabolic stability.
  • Implications : Cyclopropane’s ring strain enhances reactivity, while the fluorine atoms improve bioavailability in drug design. This contrasts with the target compound’s polar, unstrained cyclohexane core .

Comparative Data Table

Compound Name Core Structure MW (g/mol) Functional Groups Melting Point (°C) LogP Price (per gram)
rac-(1R,2S,3R)-3-Aminocyclohexane-1,2-diol HCl Cyclohexane ~170* 2× -OH, -NH2 N/A ~-2.0* N/A
cis-2-Aminocyclohexanol HCl Cyclohexane 151.63 1× -OH, -NH2 186–190 N/A JPY 85,600
trans-2-Aminocyclohexanol HCl Cyclohexane 151.63 1× -OH, -NH2 172–175 N/A JPY 11,400
(1R,2S,3R)-3-Aminocyclopentane-1,2-diol HCl Cyclopentane 153.6 2× -OH, -NH2 N/A N/A Discontinued
1-Amino-2-hydroxycyclohexanecarboxylic acid Cyclohexane 159.18 -COOH, -OH, -NH2 N/A N/A N/A
rac-[(1R,2R)-1-amino-2-(CF3)cyclopropyl]methanol HCl Cyclopropane 191.6 -CF3, -OH, -NH2 N/A ~1.5* Quote-based

*Estimated based on structural analogs.

Research Implications

  • Stereochemical Sensitivity: The cis/trans isomerism in cyclohexanol derivatives significantly impacts physical properties and pricing, highlighting the importance of stereocontrol in synthesis .
  • Ring Size Effects : Cyclopentane analogs’ smaller rings may limit their utility in applications requiring flexible binding pockets compared to cyclohexane-based compounds .
  • Trifluoromethyl groups enhance lipophilicity but may reduce solubility .

Biological Activity

Rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This compound has been studied for its potential therapeutic applications and its interaction with various biological systems.

  • Chemical Formula : C₆H₁₄ClNO₂
  • Molecular Weight : 167.63 g/mol
  • CAS Number : 92936-36-2

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. It acts primarily as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The compound has been shown to influence the activity of glutamate receptors, which are critical for synaptic transmission and plasticity.

Biological Activities

  • Neuroprotective Effects : Studies have indicated that this compound exhibits neuroprotective properties. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases by modulating excitotoxicity mediated by glutamate receptors .
  • Antidepressant Activity : Research has suggested that this compound may possess antidepressant-like effects. In animal models, it has been observed to enhance mood-related behaviors, potentially through its action on neurotransmitter systems involved in mood regulation .
  • Anti-inflammatory Properties : There is emerging evidence that this compound may exert anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a possible role in managing inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduced neuronal cell death in models
AntidepressantEnhanced mood-related behaviors
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Neuroprotection in Glutamate-Induced Toxicity

In a study examining the neuroprotective effects of this compound against glutamate-induced toxicity in cultured neurons, the compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell death and a significant decrease in markers of oxidative stress. This suggests that the compound may mitigate excitotoxic damage through antioxidant mechanisms.

Case Study: Behavioral Effects in Animal Models

In another study focused on the antidepressant-like effects of the compound, rodents were subjected to behavioral tests such as the forced swim test and the tail suspension test after administration of this compound. The treated animals displayed significantly reduced immobility times compared to controls, indicating an increase in antidepressant-like behavior.

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